3,3-Dimethyl-1-(4H-1,2,4-triazol-4-yl)butan-2-one
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Overview
Description
3,3-Dimethyl-1-(4H-1,2,4-triazol-4-yl)butan-2-one is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(4H-1,2,4-triazol-4-yl)butan-2-one typically involves the reaction of 3,3-dimethylbutan-2-one with a triazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution at the carbonyl carbon of the ketone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(4H-1,2,4-triazol-4-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3,3-Dimethyl-1-(4H-1,2,4-triazol-4-yl)butan-2-one has several scientific research applications:
Agriculture: It is used as a plant growth regulator, influencing the levels of endogenous hormones and promoting root development.
Pharmaceuticals: The compound has potential antimicrobial and antifungal properties, making it a candidate for drug development.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(4H-1,2,4-triazol-4-yl)butan-2-one involves its interaction with specific molecular targets. In plants, it affects the biosynthesis of gibberellins, a class of growth hormones, by inhibiting the enzyme ent-kaurene oxidase. This leads to reduced levels of gibberellins and altered plant growth patterns . In antimicrobial applications, the compound may disrupt the cell membrane or inhibit key enzymes in microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
Paclobutrazol: Another triazole derivative used as a plant growth regulator.
Uniconazole: Similar in structure and function, used in agriculture to control plant growth.
Uniqueness
3,3-Dimethyl-1-(4H-1,2,4-triazol-4-yl)butan-2-one is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ability to modulate hormone levels in plants and its potential antimicrobial properties make it a versatile compound for various applications .
Properties
CAS No. |
66644-00-6 |
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Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3,3-dimethyl-1-(1,2,4-triazol-4-yl)butan-2-one |
InChI |
InChI=1S/C8H13N3O/c1-8(2,3)7(12)4-11-5-9-10-6-11/h5-6H,4H2,1-3H3 |
InChI Key |
OUTIHFQPJGKWKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=NN=C1 |
Origin of Product |
United States |
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